molecular formula C10H14N2O B048454 2-Amino-n-isopropylbenzamide CAS No. 30391-89-0

2-Amino-n-isopropylbenzamide

Cat. No.: B048454
CAS No.: 30391-89-0
M. Wt: 178.23 g/mol
InChI Key: FWQYJOPJMIEKHZ-UHFFFAOYSA-N
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Description

2-Amino-n-isopropylbenzamide is an organic compound with the molecular formula C₁₀H₁₄N₂O. It is characterized by an amide functional group attached to an aromatic benzene ring, substituted with an amino group and an isopropyl group. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its diverse chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-n-isopropylbenzamide typically involves the reaction of isatoic anhydride with isopropylamine in the presence of a solvent such as dichloroethane. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade solvents and reagents to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-n-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2-Amino-n-isopropylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-n-isopropylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2-Amino-n-isopropylbenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. For example, the presence of the isopropyl group can enhance its lipophilicity, affecting its solubility and interaction with biological membranes.

Properties

IUPAC Name

2-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQYJOPJMIEKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041627
Record name 2-Amino-N-(1-methylethyl)benzamide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30391-89-0
Record name 2-Amino-N-isopropylbenzamide
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Record name 2-Amino-N-isopropylbenzamide
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Record name N-Isopropylanthranilamide
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Record name Benzamide, 2-amino-N-(1-methylethyl)-
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Record name 2-Amino-N-(1-methylethyl)benzamide
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Record name 2-amino-N-(isopropyl)benzamide
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Record name 2-AMINO-N-ISOPROPYLBENZAMIDE
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Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with isatoic anhydride (5.0 g, 0.030 mol) and 30 mL water. Isopropylamine (4.64 mL, 0.049 mol) was added slowly to the reaction mixture. The product precipitated from the reaction mixture. After 1 h, the reaction mixture was filtered and washed with water to give 4.12 g (71% yield) of a white solid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-N-isopropylbenzamide in the synthesis of quinazolinone derivatives?

A1: this compound serves as a precursor for the synthesis of 2-methylquinazolin-4(3H)-one through a copper-catalyzed intramolecular C–H amination reaction. [] This method, involving a ring-opening cyclization (ROC) strategy, is notable as it offers a novel route to this specific quinazolinone derivative. []

Q2: Are there any alternative synthetic pathways to 2-methylquinazolin-4(3H)-one besides using this compound?

A2: While other methods to synthesize quinazolinone derivatives exist, the copper-catalyzed intramolecular C–H amination using this compound presents a unique approach. [] This method is particularly valuable due to its ability to directly synthesize the 2-methyl substituted derivative, which has not been widely achieved through other conventional methods. []

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